2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-[2-(methylsulfanyl)benzoyl]-octahydropyrrolo[3,4-c]pyrrole
Description
The exact mass of the compound 2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-[2-(methylsulfanyl)benzoyl]-octahydropyrrolo[3,4-c]pyrrole is 394.15758052 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-[2-(methylsulfanyl)benzoyl]-octahydropyrrolo[3,4-c]pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-[2-(methylsulfanyl)benzoyl]-octahydropyrrolo[3,4-c]pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-methylsulfanylphenyl)-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6OS/c1-13-21-22-18-7-8-19(23-26(13)18)24-9-14-11-25(12-15(14)10-24)20(27)16-5-3-4-6-17(16)28-2/h3-8,14-15H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGPDEIFHQTRCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CC=CC=C5SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-[2-(methylsulfanyl)benzoyl]-octahydropyrrolo[3,4-c]pyrrole is a complex organic molecule that belongs to the class of triazoles and pyridazines. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and structure-activity relationships.
Chemical Structure and Properties
- Molecular Formula : C19H24N6OS
- Molecular Weight : 396.50 g/mol
- SMILES Notation :
CC1=NN=C(C2=CC(=C(C=C2)S(C)C(=O)N)N1)C(=C)N
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, related compounds within the triazole and pyridazine classes have shown promising biological activities such as:
- Antimicrobial Activity : Compounds containing the 1,2,4-triazole nucleus often exhibit significant antibacterial and antifungal properties. For instance, triazoles have been reported to show activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Some derivatives of triazoles have demonstrated anticancer activity by inhibiting tumor growth through various mechanisms including the induction of apoptosis .
Structure-Activity Relationship (SAR)
The structure-activity relationship of triazole derivatives suggests that modifications in the substituents can significantly influence their biological efficacy. For example:
- The presence of a methylsulfanyl group has been associated with enhanced lipophilicity, which may improve membrane permeability and bioavailability.
- The position of substituents on the triazole ring can alter interaction with biological targets such as enzymes or receptors.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
